

large-scale synthesis of methyl 4-chloro-1H-indazole-6-carboxylate

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Compound of Interest

Compound Name: methyl 4-chloro-1H-indazole-6-carboxylate

Cat. No.: B1360809

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An application note on the large-scale synthesis of **methyl 4-chloro-1H-indazole-6-carboxylate**, a key intermediate in pharmaceutical development. This document outlines a proposed multi-step synthesis, provides detailed experimental protocols, and includes tabulated data for clarity. A workflow diagram is also presented to visualize the synthetic process.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.^{[1][2]} **Methyl 4-chloro-1H-indazole-6-carboxylate** is a valuable building block for the synthesis of more complex drug candidates, making its efficient and scalable production a topic of considerable interest for researchers and professionals in drug development.^[3] This application note details a proposed synthetic route for the large-scale preparation of this compound, starting from commercially available materials.

Proposed Synthetic Pathway

The proposed synthesis of **methyl 4-chloro-1H-indazole-6-carboxylate** involves a four-step sequence starting from 2-methyl-5-nitrobenzoic acid. The key transformations include chlorination, esterification, reduction of the nitro group, and finally, diazotization followed by intramolecular cyclization to construct the indazole ring system.

Data Presentation

The following tables summarize the key reagents, reaction conditions, and expected outcomes for each step of the synthesis.

Table 1: Reagents and Materials

| Step | Starting Material | Key Reagents | Solvent(s) |
|------|--|-------------------------------------|--------------------|
| 1 | 2-Methyl-5-nitrobenzoic acid | Thionyl chloride, Sulfuryl chloride | Dichloromethane |
| 2 | 3-Chloro-2-methyl-5-nitrobenzoic acid | Methanol, Sulfuric acid | Methanol |
| 3 | Methyl 3-chloro-2-methyl-5-nitrobenzoate | Iron powder, Ammonium chloride | Ethanol, Water |
| 4 | Methyl 5-amino-3-chloro-2-methylbenzoate | Sodium nitrite, Hydrochloric acid | Water, Acetic acid |

Table 2: Reaction Parameters and Expected Results

| Step | Reaction | Temperature (°C) | Duration (h) | Expected Yield (%) | Purity (%) |
|------|---------------------------|------------------|--------------|--------------------|------------|
| 1 | Chlorination | 25-40 | 4-6 | 85-90 | >95 |
| 2 | Esterification | Reflux (65) | 8-12 | 90-95 | >98 |
| 3 | Nitro Reduction | Reflux (78) | 3-5 | 80-88 | >97 |
| 4 | Diazotization/Cyclization | 0-5 | 2-3 | 70-78 | >98 |

Experimental Protocols

Step 1: Synthesis of 3-Chloro-2-methyl-5-nitrobenzoic acid

- To a stirred solution of 2-methyl-5-nitrobenzoic acid (1.0 eq) in dichloromethane, add thionyl chloride (1.2 eq) dropwise at room temperature.
- Heat the mixture to reflux for 2 hours to form the acid chloride.
- Cool the reaction mixture and add sulfonyl chloride (1.5 eq) dropwise, maintaining the temperature below 40°C.
- Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
- Carefully quench the reaction by the slow addition of water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 3-chloro-2-methyl-5-nitrobenzoic acid.

Step 2: Synthesis of Methyl 3-chloro-2-methyl-5-nitrobenzoate

- Dissolve 3-chloro-2-methyl-5-nitrobenzoic acid (1.0 eq) in methanol.
- Add concentrated sulfuric acid (0.1 eq) catalytically.
- Heat the reaction mixture to reflux for 8-12 hours.
- Monitor the reaction progress by TLC.
- After completion, cool the mixture and remove the methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 3-chloro-2-methyl-5-nitrobenzoate.

Step 3: Synthesis of Methyl 5-amino-3-chloro-2-methylbenzoate

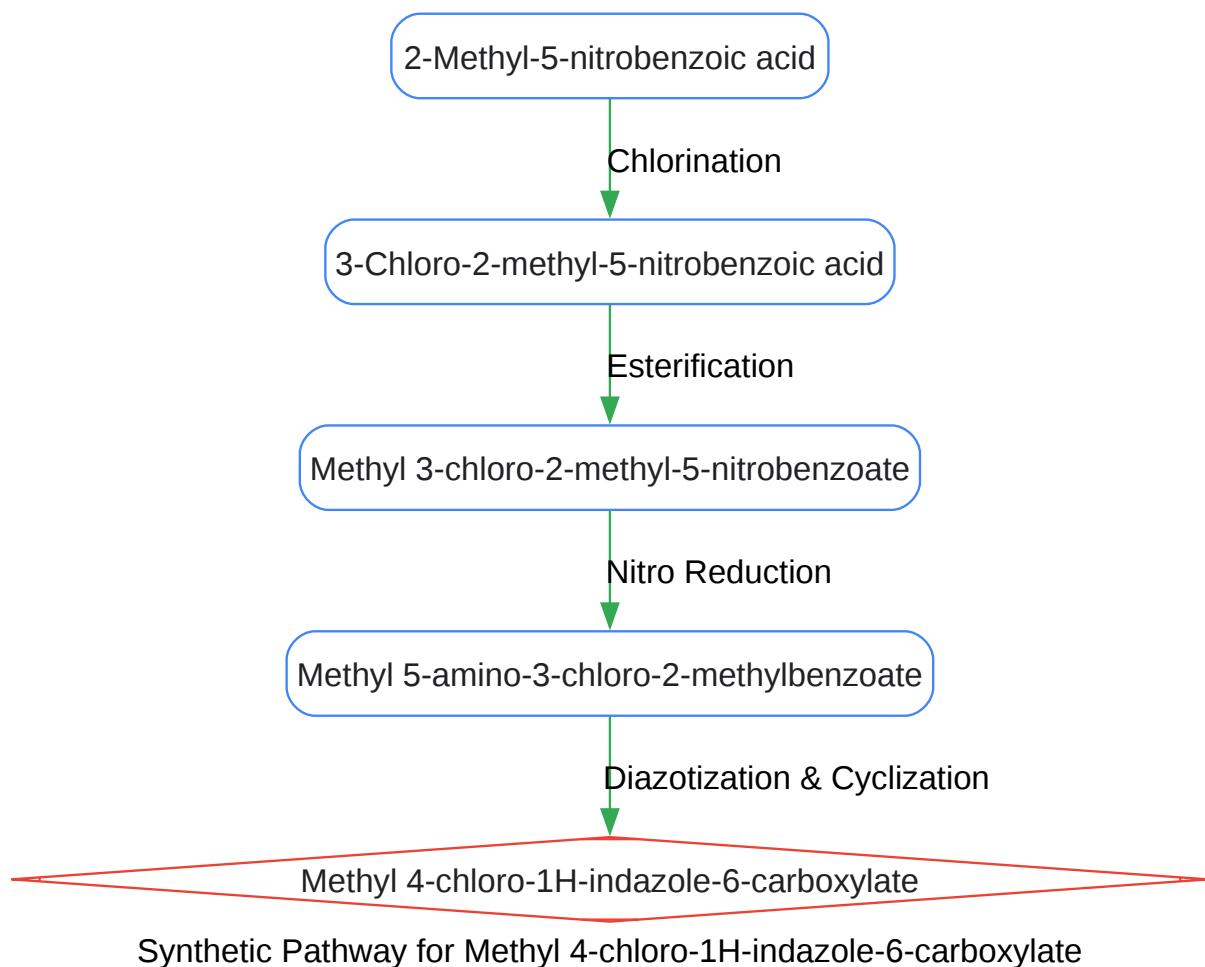
- To a mixture of methyl 3-chloro-2-methyl-5-nitrobenzoate (1.0 eq) in ethanol and water, add ammonium chloride (5.0 eq) and iron powder (4.0 eq).
- Heat the mixture to reflux with vigorous stirring for 3-5 hours.
- Monitor the disappearance of the starting material by TLC.
- Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
- Wash the celite pad with ethanol.
- Concentrate the filtrate under reduced pressure to remove ethanol.
- Extract the aqueous residue with ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 5-amino-3-chloro-2-methylbenzoate.

Step 4: Synthesis of **Methyl 4-chloro-1H-indazole-6-carboxylate**

- Dissolve methyl 5-amino-3-chloro-2-methylbenzoate (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
- Cool the solution to 0-5°C in an ice bath.
- Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C.
- Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
- Slowly warm the reaction mixture to room temperature and stir for an additional 2-3 hours to effect cyclization.^{[4][5]}
- Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

- Filter the solid, wash with cold water, and dry under vacuum.
- Purify the crude product by recrystallization or column chromatography to obtain pure **methyl 4-chloro-1H-indazole-6-carboxylate**.

Visualization



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Caption: Synthetic pathway for **methyl 4-chloro-1H-indazole-6-carboxylate**.

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